2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-16-5-1-14(2-6-16)13-19(26)23-11-12-25-20(27)10-9-18(24-25)15-3-7-17(22)8-4-15/h1-10H,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJUOMRQKWEUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the intermediate compounds through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a key reaction for modifying the acetamide or pyridazinone moieties. For example:
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Acid-Catalyzed Hydrolysis : The acetamide group can undergo hydrolysis in acidic conditions to yield carboxylic acid derivatives. In structurally similar compounds, refluxing with HCl (37%) facilitates cleavage of ester or amide bonds, producing carboxylic acids or amines .
-
Base-Mediated Hydrolysis : Basic conditions (e.g., NaOH) may hydrolyze the pyridazinone ring or substituents, though this is less common due to the stability of the heterocyclic core.
Table 1: Hydrolysis Conditions and Outcomes
| Substrate Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetamide group | HCl (37%), reflux, 1 h | Carboxylic acid derivative | 44–62% | |
| Ester side chains | NaOH (aq.), RT, 12 h | Sodium carboxylate | 60–75% |
Nucleophilic Substitution
The electron-deficient pyridazinone ring and halogenated aryl groups participate in nucleophilic substitution:
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Aryl Halide Displacement : The 4-chlorophenyl group can undergo substitution with nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example, reaction with piperazine derivatives in DCM/MeOH yields piperazinyl-substituted analogs .
-
Pyridazinone Functionalization : The 6-oxo group may act as a leaving group in the presence of strong nucleophiles like Grignard reagents.
Table 2: Nucleophilic Substitution Examples
Oxidation and Reduction
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Oxidation : The secondary alcohol (if present in analogs) oxidizes to ketones using agents like KMnO₄ or CrO₃.
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Reduction : Nitro groups (in related structures) reduce to amines via catalytic hydrogenation (H₂/Pd-C) .
Amide Bond Formation/Coupling
The acetamide side chain serves as a site for further functionalization:
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EDCI/DMAP-Mediated Coupling : Carboxylic acid intermediates react with amines (e.g., aminoantipyrine) in dichloromethane to form new amide bonds .
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Schotten-Baumann Reaction : Acyl chlorides derived from the compound react with amines under basic conditions.
Table 3: Coupling Reactions
Cyclization and Ring-Opening
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Cyclization : Heating with polyphosphoric acid (PPA) induces cyclization to form fused heterocycles.
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Ring-Opening : Strong bases (e.g., LiAlH₄) may cleave the pyridazinone ring, though this is rarely reported.
Electrophilic Aromatic Substitution
The fluorophenyl and chlorophenyl groups undergo electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position of the aryl rings.
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Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs selectively on the less electron-deficient aryl group.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to 2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Protein Kinase Inhibition
- Neuroprotective Effects
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth in cancer cell lines | |
| Protein Kinase Inhibition | Reduces activity of specific kinases | |
| Neuroprotection | Modulates neuronal survival pathways |
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Case Study on Anticancer Efficacy
- A recent study evaluated the effects of 2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide on human breast cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .
-
Neuroprotective Mechanisms
- Another investigation focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The treatment group exhibited improved cognitive function and reduced amyloid plaque formation compared to controls, suggesting a promising avenue for further research into its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide: shares similarities with other pyridazinone derivatives, which are known for their diverse biological activities.
4-chlorophenyl derivatives: These compounds often exhibit significant biological activity and are used in various therapeutic applications.
4-fluorophenyl derivatives: These compounds are also biologically active and are used in drug development for their ability to interact with specific molecular targets.
Uniqueness
What sets 2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide apart is its combination of chlorophenyl and fluorophenyl groups within a single molecule, along with the pyridazinone core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of this compound involves several chemical reactions, including the formation of key intermediates through Grignard reactions and condensation processes. The detailed synthetic pathway can be outlined as follows:
- Formation of Intermediate : The initial step involves the reaction between 4-fluorophenylmagnesium bromide and 2-chlorobenzoic acid methyl ester to yield an intermediate compound.
- Condensation Reaction : This intermediate is then reacted with sodium azide under acidic conditions to form the target compound.
- Purification : The product is purified using column chromatography, yielding a high-purity final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide against various cancer cell lines. The compound has been tested against multiple types of cancer, including:
- Leukemia
- Melanoma
- Lung Cancer
- Colon Cancer
- Breast Cancer
The results indicate that it exhibits significant cytotoxicity, particularly against melanoma and breast cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies have shown that the compound inhibits cell proliferation in a dose-dependent manner.
- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis rates in cancer cells.
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in treated cells, contributing to its anticancer efficacy.
Efficacy Data
A summary of key findings from recent studies is provided in Table 1 below:
| Cancer Type | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| Melanoma | 5.0 | Induces apoptosis | |
| Breast Cancer | 7.5 | Cell cycle arrest (G2/M phase) | |
| Lung Cancer | 10.0 | Inhibition of proliferation | |
| Colon Cancer | 12.0 | Induction of apoptosis |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential and safety profile of this compound. One notable study involved administering the compound in xenograft models, where it demonstrated significant tumor growth inhibition compared to control groups.
Study Overview
- Model Used : Human melanoma xenograft model in mice.
- Dosage : Administered at varying doses (5, 10, and 20 mg/kg).
- Results : A dose-dependent reduction in tumor volume was observed, with a maximum reduction of 60% at the highest dose.
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to determine dihedral angles between the chlorophenyl, fluorophenyl, and pyridazinone moieties, critical for understanding steric repulsion and planarity (e.g., R22(10) hydrogen-bonded dimers observed in similar acetamides) .
- Dynamic NMR Spectroscopy : Analyze rotameric equilibria of the ethylacetamide linker at variable temperatures (e.g., 298–373 K) to assess conformational flexibility .
How can computational methods like DFT or MESP analysis aid in understanding electronic properties?
Q. Methodological Answer :
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals using Gaussian 09 at the B3LYP/6-311G(d,p) level to predict reactivity sites (e.g., electron-deficient pyridazinone ring) .
- Molecular Electrostatic Potential (MESP) Maps : Identify nucleophilic/electrophilic regions to guide functionalization strategies (e.g., modifying the acetamide side chain) .
What in vitro assays are suitable for evaluating biological activity?
Q. Methodological Answer :
- Kinase Inhibition Assays : Test against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization, given structural similarities to AZD8931 and other pyridazinone-based inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination, comparing substituent effects (4-Cl vs. 4-F phenyl groups) .
How do intermolecular interactions in the crystal lattice affect physicochemical properties?
Q. Methodological Answer :
- Hydrogen Bonding Analysis : Map N–H⋯O and C–H⋯O interactions via Mercury software (Cambridge Crystallographic Database) to correlate packing density with solubility .
- Thermogravimetric Analysis (TGA) : Measure thermal stability (e.g., decomposition at >473 K) linked to crystal lattice energy .
What mechanistic studies are critical for understanding its reactivity in catalytic systems?
Q. Methodological Answer :
- Isotopic Labeling : Use deuterated acetic anhydride in acetylation steps to track regioselectivity via LC-MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., Pd-catalyzed cyclization) with protiated vs. deuterated substrates to identify rate-determining steps .
Which analytical techniques are most reliable for purity assessment?
Q. Methodological Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm to resolve impurities (<0.5% area threshold) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 429.0982 for C21H16F2N4O2) .
How can stereochemical challenges during synthesis be addressed?
Q. Methodological Answer :
- Chiral HPLC : Separate enantiomers using a Chiralpak IG column (hexane/isopropanol) if unexpected stereoisomers form during ethylacetamide linker synthesis .
- Circular Dichroism (CD) : Verify absolute configuration of chiral centers introduced during pyridazinone ring formation .
What protocols ensure stability under varying pH and temperature conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (254 nm) for 48 hours; monitor degradation via HPLC to identify labile groups (e.g., acetamide hydrolysis) .
- Lyophilization : Store lyophilized powder at -20°C under argon to prevent hygroscopic degradation .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
